molecular formula C5H6N2O2 B13805599 Thymine,[methyl-3H]

Thymine,[methyl-3H]

Cat. No.: B13805599
M. Wt: 128.12 g/mol
InChI Key: RWQNBRDOKXIBIV-CNRUNOGKSA-N
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Description

Thymine,[methyl-³H] is a radiolabeled derivative of thymine, a pyrimidine base integral to DNA. The tritium (³H) isotope is specifically incorporated into the methyl group of thymine, enabling precise tracking of DNA synthesis and methylation processes in biological systems . 824-276) .

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

128.12 g/mol

IUPAC Name

5-(tritiomethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1T

InChI Key

RWQNBRDOKXIBIV-CNRUNOGKSA-N

Isomeric SMILES

[3H]CC1=CNC(=O)NC1=O

Canonical SMILES

CC1=CNC(=O)NC1=O

Origin of Product

United States

Preparation Methods

Specific Synthetic Route: Reduction of 5-Chloromethyluracil with Tritium

A well-documented method involves the reduction of 5-chloromethyluracil with tritium gas to yield thymine labeled specifically in the methyl group with tritium. This method is notable for producing thymine with high specific radioactivity and positional specificity of the tritium label.

  • Step 1: 5-Chloromethyluracil is prepared as the precursor compound.
  • Step 2: Tritium gas is used to reduce the chloromethyl group to a tritiated methyl group.
  • Step 3: The reaction is carefully controlled to ensure high incorporation of tritium and minimal side reactions.

This approach ensures that the tritium atoms are localized exclusively in the methyl group, which is crucial for the compound's use in biochemical assays where positional labeling affects the interpretation of results.

Preparation of Tritiated Thymidine from Tritiated Thymine

Following the synthesis of thymine, [methyl-3H], tritiated thymidine can be prepared via enzymatic trans-deoxyribosidation:

  • Enzymatic Reaction: Deoxyuridine is reacted with thymine, [methyl-3H], in the presence of a catalytic enzyme that transfers the deoxyribose moiety.
  • Catalyst Preparation: The enzyme, a deoxyribose-transferring enzyme, is prepared extemporaneously from rat liver, ensuring reproducibility.
  • Outcome: This enzymatic method yields thymidine labeled at the methyl group with tritium, preserving the high specific activity of the thymine precursor.

Purification Techniques

Purification of thymine, [methyl-3H], and its derivatives is critical due to the high radioactivity and the need for positional specificity:

  • Preferred Method: Paper chromatography is the method of choice for purification at high radioactivity levels.
  • Reason: Column chromatography techniques are considered insufficiently secure and reproducible for compounds with such high specific activity.
  • Outcome: Paper chromatography ensures the isolation of pure tritiated thymine and thymidine with minimal contamination.

Research Data and Findings on Preparation

Parameter Details
Precursor 5-Chloromethyluracil
Labeling Agent Tritium gas (T_2)
Label Position Exclusively in the methyl group
Specific Activity High specific radioactivity achieved (exact values vary by method and batch)
Enzymatic Conversion Trans-deoxyribosidation of deoxyuridine with thymine, [methyl-3H] using rat liver enzyme
Purification Method Paper chromatography preferred over column chromatography
Stability of Label Tritium label stable in methyl group

Chemical Reactions Analysis

Types of Reactions

Thymine,[methyl-3H] undergoes various chemical reactions, including:

    Oxidation: Thymine can be oxidized to form hydantoins over time.

    Reduction: The reduction of thymine involves the addition of hydrogen atoms to the molecule.

    Substitution: Thymine can undergo substitution reactions where one of its atoms is replaced by another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include hydantoins from oxidation, reduced thymine derivatives from reduction, and substituted thymine compounds from substitution reactions.

Scientific Research Applications

Cell Proliferation Assays

One of the most prominent applications of [Methyl-3H]thymidine is in cell proliferation assays . This method is widely used to quantify DNA synthesis in dividing cells. The incorporation of tritiated thymidine into newly synthesized DNA provides a measurable signal that can be quantified through liquid scintillation counting.

Application Details
Type Cell Proliferation Assay
Mechanism Incorporation into DNA during replication
Detection Method Liquid scintillation counting

Case Study: Vascular Endothelial Cells

In a study examining the effects of carboxy-terminal PTH fragments on vascular endothelial cells, [Methyl-3H]thymidine was used to measure the incorporation rate, demonstrating its utility in assessing cellular responses to various stimuli .

DNA Repair Mechanisms

[Methyl-3H]thymidine is also instrumental in studying DNA repair mechanisms . Research has shown that lesions induced by [Methyl-3H]thymidine in DNA can be recognized and repaired by specific enzymes such as AlkA in Escherichia coli. This application highlights its role in understanding oxidative DNA damage and the subsequent repair processes.

Application Details
Type DNA Repair Studies
Mechanism Induction of lesions recognized by repair enzymes
Key Enzyme AlkA

Case Study: Oxidized Thymine Residues

A study focused on the excision of oxidized thymine residues showed that both 5-hydroxymethyluracil and 5-formyluracil are products formed from the decay of tritium-labeled thymidine. Kinetic analysis indicated that these products are significant in vivo, suggesting a vital role for [Methyl-3H]thymidine in studying oxidative stress responses .

Immunology Research

In immunology, [Methyl-3H]thymidine is used to measure T cell responses. The uptake of this compound can indicate the activation state of T cells and their proliferation in response to antigens.

Application Details
Type Immunological Response Measurement
Mechanism T cell proliferation assessment
Detection Method Measurement of intracellular ATP levels

Case Study: Dendritic Cell-Induced T Cell Response

Research demonstrated that dendritic cells could induce T cell responses measured through the uptake of [Methyl-3H]thymidine, providing insights into immune activation mechanisms .

Mechanistic Studies in Biochemistry

Thymine's methylation pathways have been studied using [Methyl-3H]thymidine to understand its formation from pyrimidine derivatives under various conditions. These mechanistic studies contribute to our knowledge of biochemical pathways and the stability of nucleobases.

Application Details
Type Mechanistic Biochemical Studies
Focus Formation pathways and stability analysis

Case Study: Formation Mechanisms

A quantum chemical study explored different pathways for thymine formation from pyrimidines, emphasizing the role of methylation as a limiting step under certain conditions. The findings suggest that high-energy environments may facilitate thymine synthesis while also posing risks for degradation .

Mechanism of Action

Thymine,[methyl-3H] exerts its effects by incorporating into DNA during replication. The tritium-labeled thymine allows researchers to track its incorporation and study the molecular targets and pathways involved in DNA synthesis. This helps in understanding the mechanisms of DNA replication and the effects of various drugs on this process .

Comparison with Similar Compounds

Critical Research Findings

Oxidative Damage : Thymine,[methyl-³H] in DNA generates 5-foU under UV-A photooxidation or ionizing radiation, a process validated via ³H-to-³He transmutation .

Efficiency in Bacteria: E. coli strains show preferential uptake of thymidine over thymine for DNA labeling, with deoxyadenosine suppressing thymidine incorporation .

Biological Activity

Thymine, also known as 5-methyluracil, is one of the four nucleotide bases in DNA, playing a crucial role in genetic information storage and transfer. The compound "Thymine, [methyl-3H]" refers to thymine that is labeled with tritium (³H) at the methyl group. This radiolabeled form is widely utilized in biological research, particularly in studies involving DNA synthesis and cell proliferation.

  • Incorporation into DNA : Thymidine, specifically ³H-thymidine, is commonly used to measure rates of DNA synthesis. When incorporated into cellular DNA, it allows researchers to track cellular proliferation. However, studies indicate that ³H-thymidine can induce cytotoxic effects, including cell-cycle arrest and apoptosis, particularly at higher concentrations (≥1 µCi/ml) .
  • Impact on Cell Proliferation : The metabolic incorporation of ³H-thymidine into DNA has been shown to inhibit DNA synthesis in a dose-dependent manner. This inhibition occurs early in the replication process, suggesting that while it serves as a useful tool for measuring proliferation rates, it can also perturb the very processes being studied .

Table 1: Summary of Key Studies on Thymine, [methyl-3H]

Study ReferenceFocusKey Findings
Cytotoxicity of ³H-thymidineInduces dose-dependent inhibition of DNA synthesis; potential for cell-cycle arrest and apoptosis.
Thymine's role in DNA structureEssential for DNA replication; deficiency leads to increased mutation rates.
Specific recognition in protein-DNA complexesThe methyl group contributes significantly to selectivity at A:T base pairs in interactions with proteins.
Kinetic analysis in PET imagingUtilized for assessing tumor biology and response to therapy through cellular proliferation metrics.

Specific Applications

  • Cancer Research : In oncology, ³H-thymidine is instrumental in evaluating tumor growth and response to therapies by quantifying cellular proliferation rates.
  • Toxicology Studies : Research has shown that exposure to certain chemicals can affect thymine metabolism and incorporation into DNA, leading to mutagenic effects in organisms .

Implications of Thymine Deficiency

Thymine deficiency has significant biological implications:

  • Increased mutation rates are observed due to imbalances affecting adenine-thymine pairs.
  • In bacterial models like Escherichia coli, thymine imbalance can lead to transitions from A:T pairs to G:C pairs, which may have evolutionary consequences .

Q & A

Q. How is [methyl-³H]thymine utilized to measure DNA replication rates in cell proliferation assays?

[methyl-³H]thymine is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Researchers typically use autoradiography or liquid scintillation counting to quantify tritium-labeled DNA. For example, in E. coli studies, incorporation rates are measured by tracking acid-insoluble radioactive materials over time, with controls to account for background signal . Protocols from J-RAM suggest using concentrations of 740 GBq to 3.33 TBq, depending on experimental goals, and emphasize storage in ethanol (2–70%) or Tricine buffer to maintain stability .

Q. What are the critical parameters for thymidine incorporation assays using [methyl-³H]thymine?

Key parameters include:

  • Specific activity : Adjust based on cell type (e.g., 370 GBq/mmol for mammalian cells vs. 2.59 TBq/mmol for bacterial studies) .
  • Incubation time : Shorter durations (e.g., 30–60 minutes) minimize cytotoxicity from β-radiation .
  • Quenching controls : Use unlabeled thymine to distinguish isotopic dilution effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for [methyl-³H]thymidine phosphorylation inhibitors?

Discrepancies may arise from variations in substrate concentration (e.g., 1 mM vs. 2 mM [methyl-³H]dThd) or assay conditions. Replicate experiments using standardized protocols (e.g., 1 mM substrate, 37°C incubation) and validate with orthogonal methods like HPLC or mass spectrometry. Refer to studies that explicitly document these parameters, such as Pérez-Pérez et al., who identified errors in substrate concentration reporting .

Q. What methodological strategies optimize [methyl-³H]thymine’s specific activity in long-term DNA synthesis studies?

  • Isotopic dilution mitigation : Pre-treat cells with excess unlabeled thymine to saturate nonspecific uptake .
  • Storage stability : Store at -20°C in 50% ethanol for short-term use or -80°C in Tricine buffer for long-term stability .
  • Activity calibration : Use internal standards (e.g., ⁴C-labeled thymidine) to normalize tritium decay over time .

Q. How should researchers design experiments to assess DNA synthesis under metabolic stress using [methyl-³H]thymine?

  • Experimental groups : Include positive (e.g., serum-stimulated cells) and negative controls (e.g., aphidicolin-treated cells) .
  • Time-course sampling : Collect data at intervals (e.g., 0, 6, 12, 24 hours) to capture dynamic replication changes .
  • Data normalization : Express results as disintegrations per minute (DPM) per µg DNA or cell count to account for biomass variability .

Data Analysis and Reproducibility

Q. What are best practices for ensuring reproducibility in studies using [methyl-³H]thymine?

  • Detailed documentation : Report exact specific activity, storage conditions, and quenching methods, as outlined in ICMJE standards .
  • Data sharing : Provide raw scintillation counts and calibration curves in supplementary materials .
  • Reagent validation : Use lot-controlled [methyl-³H]thymine from certified suppliers (e.g., ART/ARP series) and verify purity via UV-Vis spectroscopy .

Q. How can computational models complement experimental data from [methyl-³H]thymine incorporation studies?

Integrate kinetic models (e.g., Michaelis-Menten for thymidine kinase activity) to predict DNA synthesis rates under varying substrate concentrations. Validate against experimental data, as demonstrated in DFT studies of thymine’s vibrational spectra, which correlated computational predictions with empirical results .

Troubleshooting and Contradictions

Q. Why might [methyl-³H]thymine yield inconsistent results in neuronal DNA synthesis assays?

Neuronal cells exhibit low baseline proliferation, leading to high background noise. Solutions include:

  • Signal amplification : Use immunohistochemical labeling (e.g., BrdU/anti-BrdU) alongside autoradiography .
  • Pulse-chase protocols : Limit labeling periods to 15–30 minutes to reduce nonspecific incorporation .

Q. How to address discrepancies between [methyl-³H]thymine incorporation and alternative proliferation markers (e.g., MTT assays)?

Tritium-based methods detect DNA synthesis, while MTT reflects metabolic activity. Cross-validate using flow cytometry (cell cycle analysis) or EdU click chemistry. Note that metabolic inhibitors may decouple replication from viability, necessitating multi-modal validation .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling [methyl-³H]thymine?

  • Radiation shielding : Use lead containers and PPE (gloves, lab coats) during handling .
  • Waste disposal : Decontaminate tools with 70% ethanol and dispose of liquid waste via approved radioactive channels .
  • Monitoring : Conduct regular Geiger counter checks to detect spills or leaks .

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